N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) is a chemical compound with the molecular formula CHNO and a CAS number of 23147-44-6. This compound is classified as an amide, specifically a bis(4-hydroxybutyramide), which indicates that it contains two 4-hydroxybutyramide groups connected by an iminodiethylene bridge. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) falls under the category of organic compounds, specifically within the subclass of amides. It is characterized by the presence of hydroxyl groups, which contribute to its reactivity and solubility in polar solvents.
The synthesis of N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) typically involves a condensation reaction between 4-hydroxybutyramide and an appropriate aldehyde or ketone that contains an iminodiethylene moiety. Various methods have been reported in literature, emphasizing different reaction conditions such as temperature, solvent choice, and catalysts used.
The molecular structure of N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) features:
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) can undergo several chemical reactions:
The reaction mechanisms often involve nucleophilic attack by the nitrogen or oxygen atoms on electrophilic centers, leading to the formation or breaking of bonds.
The mechanism of action for N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) primarily revolves around its ability to form hydrogen bonds due to the presence of hydroxyl groups. This property allows it to interact effectively with biological molecules, potentially influencing cellular processes such as signaling pathways or enzyme activity.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) finds applications in various scientific fields:
The core synthesis of N,N'-(iminodiethylene)bis[4-hydroxybutyramide] relies on condensation reactions between γ-hydroxybutyric acid derivatives and diethylenetriamine. This bisamide formation typically proceeds through a nucleophilic acyl substitution mechanism, where the amine groups of diethylenetriamine attack carbonyl groups of activated γ-hydroxybutyrate species. Industrial-scale production employs precise stoichiometric control with a molar ratio targeting 2:1 (acid derivative to amine) to minimize oligomerization and maximize bisamide yield [1].
The reaction proceeds through a two-stage mechanism: initial monoamide formation followed by secondary condensation. Temperature profiling is critical, with optimal performance observed between 160-180°C. Lower temperatures (<140°C) result in incomplete reaction and significant monoamide intermediates, while higher temperatures (>190°C) promote dehydration and coloration. The reaction equilibrium favors product formation when water is efficiently removed, often achieved through azeotropic distillation or molecular sieves. Post-reaction purification leverages the compound's polarity through crystallization from ethanol-water mixtures, yielding material meeting the pharmaceutical grade specification of ≥99% purity [1].
Table 1: Critical Parameters for Bisamide Condensation
Parameter | Optimal Range | Effect of Deviation | Industrial Implementation |
---|---|---|---|
Molar Ratio (Acid:Amino) | 2:0.95-2:1.05 | Excess amine → oligomers; Excess acid → unreacted acid | Automated mass-flow control systems |
Temperature Profile | 160-180°C | <160°C: Slow kinetics; >180°C: Decomposition | Jacketed reactors with PID control |
Reaction Time | 5-8 hours | Shorter: Incomplete reaction; Longer: Energy inefficiency | In-process monitoring by HPLC |
Water Removal | >95% removal | Equilibrium limitation → lower conversion | Azeotropic distillation with toluene |
Modern manufacturing of N,N'-(iminodiethylene)bis[4-hydroxybutyramide] increasingly incorporates green chemistry principles to minimize environmental impact while maintaining cost efficiency. Solvent selection represents a primary focus area, with traditional halogenated solvents (dichloromethane, chloroform) being replaced by renewable alternatives like ethanol-water mixtures or 2-methyltetrahydrofuran. These alternatives enable comparable yield profiles (typically 85-92%) while significantly improving the process mass intensity metric [1].
Energy conservation strategies include microwave-assisted condensation that reduces reaction times by 40-60% compared to conventional heating, while maintaining the stringent 99% purity required for pharmaceutical applications. Additionally, manufacturers implement atom economy principles by recovering and recycling excess diethylenetriamine through fractional distillation. The adoption of continuous flow reactors represents an emerging approach, offering superior thermal control and reduced solvent consumption compared to batch processes. These advancements align with certifications held by leading manufacturers, including ISO environmental standards and REACH compliance, reflecting commitment to sustainable production [1].
Solvent and catalyst optimization significantly enhances the efficiency of N,N'-(iminodiethylene)bis[4-hydroxybutyramide] synthesis. Polar aprotic solvents demonstrate superior performance due to their ability to solubilize both the hydrophilic iminodiethylene backbone and the hydroxybutyramide components without participating in unwanted side reactions. N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) provide optimal balance between reactant solubility and product recovery, enabling reaction concentrations up to 40-50% w/v without precipitation issues [1].
Catalytic systems significantly influence both reaction kinetics and ultimate conversion efficiency. Heterogeneous catalysts like immobilized lipases (e.g., Candida antarctica Lipase B) enable mild reaction conditions (80-100°C) while achieving conversion rates >95% and minimizing racemization risks. Acid catalysts, particularly p-toluenesulfonic acid (0.5-1.5 mol%) or zeolite catalysts, accelerate the amidation while suppressing N-acylurea formation. Titanium-based catalysts (e.g., tetraisopropyl orthotitanate) demonstrate exceptional activity but require careful control to prevent esterification of the hydroxy groups. Catalyst selection directly impacts purification requirements, with heterogeneous systems allowing simple filtration while homogeneous catalysts necessitate aqueous washes.
Table 2: Solvent and Catalyst Performance Comparison
System | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Advantages | Industrial Adoption |
---|---|---|---|---|---|
Solvents: | |||||
NMP | 160-170 | 4-6 | 88-92 | High solubility, easy recovery | Widely adopted |
Ethanol/water | 140-150 | 8-10 | 82-86 | Green profile, low cost | Increasing |
Toluene (azeotropic) | 110-120 | 10-12 | 85-88 | Efficient water removal | Established |
Catalysts: | |||||
Immobilized lipases | 80-90 | 8-12 | 90-95 | Mild conditions, no racemization | Emerging technology |
p-TSA (homogeneous) | 140-150 | 5-7 | 87-91 | Low cost, high activity | Established |
Zeolite H-Beta (heterogeneous) | 160-170 | 5-6 | 85-90 | Recyclable, no corrosion | Pilot scale |
Process optimization extends beyond initial reaction parameters to include workup procedures. Crystallization conditions dramatically influence purity levels, with slow cooling from ethanol-water mixtures (3:1 v/v) yielding material meeting the 99% purity specification required for pharmaceutical applications [1]. The crystallization process also effectively reduces residual catalyst to <50 ppm, eliminating the need for additional purification steps. These integrated approaches enable manufacturers to supply the compound at industrial scale (25kg/drum, 200kg/drum) with consistent quality [1] [2].
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